2-Chlorodibenzo[b,f]oxepin-10(11h)-one
Description
Historical Context and Significance of the Dibenzo[b,f]oxepine Core
The foundational dibenzo[b,f]oxepine scaffold has a history stretching back over a century, with its first synthesis reported in 1911. researchgate.netmdpi.com This tricyclic system, characterized by two benzene (B151609) rings fused to a central seven-membered oxepine ring, has since established itself as a crucial framework in the field of medicinal chemistry. researchgate.netmdpi.commdpi.com Derivatives of this core structure are not only synthesized in the laboratory but are also found in a range of medicinally important plants. researchgate.netmdpi.commdpi.com The inherent structural properties of the dibenzo[b,f]oxepine core have made it a valuable target for the development of new therapeutic agents. mdpi.com
Structural Classification within Tricyclic Heterocyclic Systems
From a structural standpoint, dibenzo[b,f]oxepinone belongs to the broad class of tricyclic heterocyclic compounds. The defining feature of this class is a seven-membered oxepine ring fused to two benzene rings. mdpi.com The "dibenzo" portion of the name indicates the two fused benzene rings, "[b,f]" specifies the fusion positions on the central ring, and "oxepin" denotes the seven-membered ring containing an oxygen atom. The "-one" suffix indicates the presence of a ketone functional group. The non-planar, boat-like conformation of the oxepine ring is a key characteristic of these molecules. griffith.edu.au
Overview of Research Landscape for 2-Chlorodibenzo[b,f]oxepin-10(11H)-one and Related Congeners
Research into this compound and its related compounds is primarily centered on its utility as a synthetic intermediate. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its role as a building block for more complex molecules is a key area of investigation.
A significant application of this compound is as a starting material in the synthesis of novel heterocyclic systems. For instance, it has been used in the preparation of dibenzo[e,h]azulenes. wikipedia.orgnih.gov This synthesis involves the oxidation of the parent ketone to a 1,2-diketone, which then undergoes a Hinsberg cyclization reaction. wikipedia.org
The synthesis of the broader dibenzo[b,f]oxepinone scaffold can be achieved through various methods, with the intramolecular Friedel-Crafts reaction being a prominent strategy. researchgate.netmdpi.comnih.gov This typically involves the cyclization of a precursor molecule, such as a substituted 2-phenoxyphenylacetic acid, in the presence of a catalyst like polyphosphoric acid. nih.gov
While specific research on the biological activity of this compound is limited, the dibenzo[b,f]oxepine class as a whole is known to exhibit a wide range of pharmacological properties. mdpi.comscbt.com These include, but are not limited to, potential applications in various areas of medicine. scbt.com This broader context suggests that congeners and derivatives of this compound could be of interest for future research and development.
Chemical and Physical Data
Below are data tables summarizing the key chemical and physical properties of this compound and its parent compound, Dibenzo[b,f]oxepin-10(11H)-one.
Table 1: Chemical Identification
| Property | This compound | Dibenzo[b,f]oxepin-10(11H)-one |
| CAS Number | 55595-54-5 chemicalbook.com | 4504-87-4 |
| Molecular Formula | C₁₄H₉ClO₂ | C₁₄H₁₀O₂ |
| Molecular Weight | 244.67 g/mol | 210.23 g/mol |
| Synonyms | 2-chloro-10,11-dihydrodibenzoxepin-10-one[,f>10] | Doxepinone |
Table 2: Physical Properties
| Property | This compound | Dibenzo[b,f]oxepin-10(11H)-one |
| Appearance | Solid chemicalbook.com | Off-White to Light Yellow Solid |
| Melting Point | Not available | 68-70 °C |
| Boiling Point | Not available | 386.8±32.0 °C (Predicted) |
| Density | 1.3 g/cm³ chemicalbook.com | 1.226±0.06 g/cm³ (Predicted) |
| Flash Point | 179.2±27.7 °C | Not available |
Table 3: Spectroscopic Data
| Spectrum | Dibenzo[b,f]oxepin-10(11H)-one |
| ¹H NMR | Chemical shifts for aromatic protons are typically observed in the range of 6.5–8.4 ppm. griffith.edu.au |
| ¹³C NMR | Specific data not readily available. |
| IR Spectroscopy | Bands in the range of 3080–3030 cm⁻¹ are characteristic of the valence vibrations of =C-H bonds. griffith.edu.au |
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5H-benzo[b][1]benzoxepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-10-5-6-13-9(7-10)8-12(16)11-3-1-2-4-14(11)17-13/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSWQJUBLYOJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OC3=CC=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509339 | |
| Record name | 2-Chlorodibenzo[b,f]oxepin-10(11H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55595-54-5 | |
| Record name | 2-Chlorodibenzo[b,f]oxepin-10(11H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for Dibenzo B,f Oxepin 10 11h One Derivatives
General Methodologies for Dibenzo[b,f]oxepinone Scaffolds
Cascade and Multi-Step Syntheses
These synthetic routes build the dibenzo[b,f]oxepine core through a series of sequential or one-pot reactions that efficiently increase molecular complexity.
A powerful two-step protocol for synthesizing dibenzo[b,f]oxepine derivatives involves an initial Ullmann-type coupling followed by a ring-closing metathesis (RCM). researchgate.net The process starts with the Ullmann coupling of a halogenated styrene (B11656) derivative with a hydroxy-styrene derivative to form a bis(vinylphenyl) ether. researchgate.netnih.gov This diene intermediate is then subjected to RCM using a ruthenium catalyst, such as the Hoveyda-Grubbs catalyst, which efficiently forms the seven-membered oxepine ring. researchgate.netnih.gov This sequence is noted for its efficiency in preparing the core scaffold. researchgate.net
Cascade reactions involving a Knoevenagel condensation are a prominent method for constructing the dibenzo[b,f]oxepine framework. nih.gov In one approach, the reaction between a 2-halogenobenzaldehyde and a 2-(2-hydroxyphenyl)acetonitrile derivative proceeds via a sequential Knoevenagel condensation and an intramolecular ether formation (Ullmann etherification) to give the final product. nih.govresearchgate.net This process can be conducted as a one-pot synthesis under transition-metal-free conditions, involving nucleophilic aromatic substitution followed by the Knoevenagel condensation, with yields reported around 77%. nih.gov Alternatively, a two-step course can be employed where the intermediate from the Knoevenagel condensation is isolated before cyclization via Ullmann ether formation, which can proceed with or without a copper catalyst (CuI), achieving high yields of up to 92%. nih.gov
Innovative strategies for synthesizing the dibenzo[b,f]oxepine scaffold include oxidative C-H bond functionalization and rearrangement reactions. One such method employs a copper catalyst (Cu(OTf)₂) with trimethylsilyl (B98337) diazomethane (B1218177) (TMS-CHN₂) and a non-protic peroxide. nih.gov This sequence involves C-H functionalization, insertion, and rearrangement to provide the dibenzo[b,f]oxepine structure in a moderate 55% yield. nih.gov Another approach utilizes a manganese(III)-based oxidative radical rearrangement. nih.gov Treating a 2-(9-xanthenyl)malonate derivative with an excess of Mn(OAc)₃ in boiling acetic acid initiates a 1,2-radical rearrangement and subsequent decarboxylation to yield C-10 carboxylate derivatives of dibenzo[b,f]oxepine in good yields ranging from 63% to 85%. nih.govresearchgate.net
Wagner-Meerwein Rearrangement Pathways
A notable strategy for synthesizing 10-substituted dibenzo[b,f]oxepins involves the Wagner-Meerwein rearrangement of 9-(α-hydroxyalkyl)xanthenes. This acid-catalyzed reaction proceeds through a carbocation intermediate, leading to a ring expansion of the central pyran ring of the xanthene scaffold to form the seven-membered oxepine ring. The scope and limitations of this rearrangement have been investigated, providing a pathway to various derivatives. mdpi.com
The general transformation can be depicted as the acid-catalyzed rearrangement of a tertiary alcohol precursor. The choice of acid and reaction conditions can influence the yield and selectivity of the rearrangement.
Table 1: Examples of Wagner-Meerwein Rearrangement for Dibenzo[b,f]oxepin Synthesis
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| 9-(1-Hydroxy-1-methylethyl)xanthene | 10,10-Dimethyldibenzo[b,f]oxepin | Not Specified | mdpi.com |
This table illustrates the general principle of the rearrangement. Specific data for the 2-chloro derivative via this exact pathway is not detailed in the provided sources.
Electrophile-Induced Intramolecular Cyclization of ortho-(Aryloxy)phenylalkynes
The synthesis of the dibenzo[b,f]oxepine skeleton can also be accomplished through the electrophile-induced intramolecular cyclization of ortho-(aryloxy)phenylalkynes. rsc.org In this reaction, an electrophile attacks the alkyne, inducing a cyclization event where the aryloxy group acts as a nucleophile to close the seven-membered ring. This method allows for the formation of various substituted dibenzo[b,f]oxepines.
The reaction of o-(aryloxy)phenylalkynes with electrophiles like perchloric acid, tetrafluoroboric acid, benzenesulfenyl chloride, and iodine monochloride can yield dibenzo[b,f]oxepine derivatives. rsc.org A competition exists between the desired cyclization and a simple 1,2-addition of the electrophile across the alkyne. The outcome is influenced by the nature of the substituents on the alkyne. rsc.org
Table 2: Electrophile-Induced Cyclization of ortho-(Aryloxy)phenylalkynes
| Alkyne Reactant | Electrophile | Product | Reference |
|---|---|---|---|
| o-(Phenoxy)phenylacetylene | Perchloric Acid | Dibenzo[b,f]oxepine | rsc.org |
This table demonstrates the types of products that can be formed. The synthesis of the specific 2-chloro-10(11H)-one derivative was not explicitly described via this method in the search results.
Transition Metal-Free Synthetic Approaches
Recent advancements have led to the development of transition metal-free methods for synthesizing the dibenzo[b,f]oxepin framework, offering more environmentally benign and cost-effective alternatives to metal-catalyzed reactions. mdpi.com
One such one-pot, base-mediated approach involves the reaction of 2-halobenzaldehydes with (2-hydroxyphenyl)acetonitriles. nih.gov This process proceeds through a sequential aldol (B89426) condensation followed by an intramolecular ether formation. The use of cesium carbonate (Cs₂CO₃) as the base and molecular sieves in toluene (B28343) facilitates this transformation. mdpi.comnih.gov This method is notable for its efficiency and for avoiding the use of transition metals. nih.gov
Another transition-metal-free approach is a cascade process that involves a nucleophilic aromatic substitution followed by a Knoevenagel condensation, which can produce substituted dibenzo[b,f]oxepines in good yields. mdpi.com
Table 3: Transition Metal-Free Synthesis of Dibenzo[b,f]oxepins
| Reactants | Reagents & Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Halobenzaldehyde, (2-Hydroxyphenyl)acetonitrile | Cs₂CO₃, molecular sieves, toluene | Dibenzo[b,f]oxepin | Not Specified | mdpi.comnih.gov |
| 2-Bromophenol, 2-Fluorobenzaldehyde | K₂CO₃ (Step 1); Wittig Olefination (Step 2) | Diaryl ether precursor for cyclization | Not Specified | mdpi.com |
Purification and Isolation Methodologies for Synthesized Compounds
The purification and isolation of the target compounds, such as 2-Chlorodibenzo[b,f]oxepin-10(11h)-one, are critical steps to obtain materials of high purity for subsequent use and characterization. Standard laboratory techniques are employed, often in combination, to achieve the desired level of purity. nih.govmdpi.com
Commonly used methods include:
Column Chromatography: This is a fundamental purification technique used to separate the desired product from unreacted starting materials, by-products, and other impurities. mdpi.com For instance, after a reaction, the crude product mixture can be adsorbed onto silica (B1680970) gel and eluted with a solvent system of increasing polarity, such as a gradient of chloroform (B151607) and methanol. mdpi.com
Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the mother liquor. For example, dibenzo[b,e]oxepin-11(6H)-one derivatives have been successfully recrystallized from solvents like hexane (B92381) or isopropanol. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material, preparative HPLC is often employed. This method uses a high-pressure pump to pass the solvent and sample mixture through a column packed with a stationary phase, allowing for fine separation of components. mdpi.com
The choice of purification method depends on the physical properties of the compound (e.g., solid or liquid), its stability, and the nature of the impurities present. Spectroscopic data, such as NMR (Nuclear Magnetic Resonance) and mass spectrometry, are then used to confirm the structure and purity of the isolated compound. nih.govmdpi.comnih.gov
Chemical Transformations and Reactivity Profiles
Reduction Reactions of the Carbonyl Moiety
The ketone functional group at the C10 position is readily susceptible to reduction, yielding the corresponding secondary alcohol, 2-Chloro-dibenz[b,f]oxepin-10-ol. sigmaaldrich.comalkalisci.com This transformation is a fundamental step in modifying the core structure for various applications. The reduction can be achieved using standard hydride-donating reagents. While specific documented examples for this exact molecule are sparse in readily available literature, analogous transformations on similar dihydrodibenz[b,f]oxepin-10-ones suggest the use of reagents like lithium borohydride (B1222165) or sodium borohydride. researchgate.net These reagents are known for their efficacy in selectively reducing ketones to alcohols without affecting other functional groups like the chloro substituent or the aromatic rings.
| Reagent | Product | Typical Conditions |
|---|---|---|
| Sodium borohydride (NaBH₄) | 2-Chloro-dibenz[b,f]oxepin-10-ol | Methanol or Ethanol, Room Temperature |
| Lithium borohydride (LiBH₄) | 2-Chloro-dibenz[b,f]oxepin-10-ol | Tetrahydrofuran (THF) or Diethyl ether |
N-Heterocyclic Carbene Catalysis for Derivative Formation
N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts used in a wide array of chemical transformations. Research has demonstrated that NHC-catalyzed intramolecular Stetter reactions can be employed to access dibenzo-fused seven-membered heterocyclic compounds, including dibenzo[b,f]oxepine derivatives. researchgate.net This type of reaction allows for the formation of 1,4-dicarbonyl functionalities within the scaffold, which can then undergo further heterocyclization. researchgate.net However, the direct application of NHC catalysis to functionalize the pre-formed 2-Chlorodibenzo[b,f]oxepin-10(11H)-one core is not extensively documented. While NHCs are potent catalysts for reactions such as benzoin (B196080) condensation or Umpolung of aldehydes, their specific use in derivatizing this particular ketone appears to be a less explored area of research.
Electrophilic and Nucleophilic Substitution on Aromatic Rings
The two aromatic rings of the dibenzo[b,f]oxepinone core possess different electronic characteristics, influencing their susceptibility to substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): The synthesis of the dibenzo[b,f]oxepine scaffold itself often relies on intramolecular SNAr reactions. mdpi.comresearchgate.net In the case of this compound, the presence of the electron-withdrawing carbonyl group and the chloro substituent can activate the aromatic ring towards nucleophilic attack, although the chloro group is not as strongly activating as a nitro group. mdpi.com Reactions involving strong nucleophiles could potentially lead to the displacement of the chloride or substitution at other activated positions, representing a viable strategy for introducing new functional groups.
| Ring | Directing Groups | Predicted Position of Attack |
|---|---|---|
| Chlorinated Benzene (B151609) Ring | -Cl (deactivating, o,p-directing) -C=O (deactivating) | C1, C3 |
| Unsubstituted Benzene Ring | -O- (activating, o,p-directing) | C6, C8 |
Oxidation Reactions
While the ketone moiety is at a high oxidation state, other parts of the molecule can undergo oxidation. The benzylic methylene (B1212753) group at the C11 position is a potential site for oxidation. More significantly, manganese(III)-based oxidative reactions have been explored in the context of the dibenzo[b,f]oxepine scaffold. For example, the oxidation of related dibenz[b,f]oxepins possessing a C10-C11 double bond with manganese(III) acetate (B1210297) can lead to the formation of annulated dihydrofuran and lactone derivatives. semanticscholar.org Furthermore, Mn(III)-based oxidative 1,2-radical rearrangements are a known method for synthesizing the dibenzo[b,f]oxepine core itself from xanthenylmalonates, highlighting the role of manganese(III) acetate in mediating complex transformations within this chemical family. mdpi.comresearchgate.netnih.gov
Functionalization of the Dibenzo[b,f]oxepinone Core for Advanced Scaffolds
The dibenzo[b,f]oxepine scaffold is a key structural motif in many medicinally important compounds. mdpi.commdpi.com this compound is a crucial precursor for the synthesis of antipsychotic drugs like Loxapine. The synthesis of these more complex molecules involves the strategic functionalization of the C10 carbonyl group.
A common synthetic route involves a multi-step sequence:
Oximation: The ketone is first reacted with hydroxylamine (B1172632) to form an oxime intermediate, this compound oxime.
Reduction/Rearrangement: The oxime can then undergo reduction or rearrangement to introduce an amino group or facilitate further cyclization.
Condensation/Substitution: The key step often involves the reaction with a suitable amine, such as N-methylpiperazine, to introduce the side chain necessary for biological activity. A related precursor, 2-chlorodibenz[b,f] researchgate.netsemanticscholar.orgoxazepin-11(10H)-one, is directly reacted with N-methylpiperazine in some synthetic pathways for Loxapine. google.comnih.gov
This transformation of the ketone into a nitrogen-containing heterocyclic system is a prime example of how the dibenzo[b,f]oxepinone core is leveraged to build advanced, pharmaceutically active scaffolds.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Chlorodibenzo[b,f]oxepin-10(11h)-one, both ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of each proton and carbon atom, respectively.
In the ¹³C NMR spectrum, the carbonyl carbon (C=O) at the 10-position is a key diagnostic signal, typically appearing significantly downfield. The carbon atoms of the benzene (B151609) rings will produce a series of signals in the aromatic region of the spectrum, with their exact shifts influenced by the presence of the chloro substituent and the ether linkage. Two-dimensional NMR techniques, such as HSQC, would be instrumental in definitively assigning the proton and carbon signals. guidechem.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic H's | 7.0 - 8.2 | 120 - 160 |
| -CH₂- (at position 11) | ~4.0 - 5.0 | ~40 - 50 |
| C=O (at position 10) | - | ~190 - 200 |
| C-Cl | - | ~130 - 140 |
| C-O (ether) | - | ~150 - 160 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Dibenzo[b,f]oxepine derivatives exhibit characteristic absorption bands in their UV-Vis spectra. chemsrc.com
For this compound, the spectrum is expected to be dominated by π→π* transitions associated with the aromatic rings and the carbonyl group. The presence of the chlorine atom and the ether linkage can influence the position and intensity of these absorption maxima (λmax). Based on studies of similar compounds, one would anticipate strong absorptions in the UV region. chemsrc.com
| Electronic Transition | Expected Wavelength Range (nm) |
| π→π* (aromatic) | 200 - 300 |
| n→π* (carbonyl) | >300 |
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The molecular weight of a related compound, 2-chlorodibenz[b,f] guidechem.comCurrent time information in DE.oxazepin-11(10H)-one, has been reported as 245.66 g/mol . hsppharma.com
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, and its characteristic isotopic pattern due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key identifier. Fragmentation would likely involve the loss of small molecules such as CO, and cleavage of the oxepine ring.
| Ion | Predicted m/z | Description |
| [M]⁺ | 244/246 | Molecular ion (containing ³⁵Cl/³⁷Cl) |
| [M-CO]⁺ | 216/218 | Loss of a carbonyl group |
| Further Fragments | Various | Resulting from cleavage of the tricyclic system |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.
The most prominent feature would be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone, typically found in the region of 1650-1700 cm⁻¹. The spectrum would also show absorptions for the aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching vibrations (around 1450-1600 cm⁻¹). The C-O-C stretching of the ether linkage in the oxepine ring would likely appear in the 1000-1300 cm⁻¹ region. The C-Cl stretching vibration typically gives rise to an absorption in the fingerprint region, between 600 and 800 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1650 - 1700 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Ether (C-O-C) | Stretching | 1000 - 1300 |
| C-Cl | Stretching | 600 - 800 |
Computational and Theoretical Studies of Dibenzo B,f Oxepine Systems
Density Functional Theory (DFT) Calculations
DFT has become a primary method for studying the structural and electronic properties of dibenzo[b,f]oxepine derivatives.
DFT calculations are instrumental in determining the most stable three-dimensional structure of molecules. For the broader class of dibenzo[b,f]oxepines, calculations have shown that the scaffold is not planar. mdpi.com Instead, it typically adopts a basket-like conformation when in solution. mdpi.com The dihedral angles between the aromatic rings, which are connected by an oxygen atom and a double bond, have been calculated to be in the range of 64.9–68.8°. mdpi.com
In a study on related dibenzo[b,f]oxepine derivatives, geometry analysis of E/Z isomers was conducted using DFT calculations with the B3LYP functional and a 6-31G* basis set. nih.gov These calculations confirmed the presence of both E and Z isomers at room temperature, with the E isomer being predominant in the solution. mdpi.com A key finding was the formation of an intramolecular hydrogen bond between the carbonyl group's oxygen and an ortho-proton on the dibenzo[b,f]oxepine ring, with calculated distances ranging from 2.209 to 2.243 Å. mdpi.com
Table 1: Selected Computational Parameters for Dibenzo[b,f]oxepine Systems
| Parameter | Method | Basis Set | Finding |
|---|---|---|---|
| Dihedral Angles | DFT B3LYP/6-311++G(2d,p) | 6-311++G(2d,p) | 64.9–68.8° between aromatic rings, indicating a non-planar, basket conformation. mdpi.com |
| Isomer Geometry | DFT B3LYP/6-31G* | 6-31G* | Confirmed the presence and analyzed the geometry of E/Z isomers in derivatives. nih.gov |
| Intramolecular H-Bond | DFT B3LYP/6-31G* | 6-31G* | Calculated distance of 2.209–2.243 Å between carbonyl oxygen and an ortho-proton. mdpi.com |
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's electronic properties. mdpi.comscispace.com A smaller gap generally suggests higher chemical reactivity. mdpi.com
For a series of E/Z isomers of dibenzo[b,f]oxepine derivatives, the energies of the HOMO and LUMO orbitals were calculated to determine the energy gap. nih.gov This approach is critical in designing molecules with specific electronic properties, such as photoswitches, where a lower HOMO-LUMO gap can shift light absorption to longer, less harmful wavelengths. nih.gov In one study, the Self-Consistent Field (SCF) energy for the E isomers was found to be 44.13–64.71 kJ/mol higher than for the Z isomers. nih.govmdpi.com
Table 2: HOMO-LUMO Energy Analysis in Dibenzo[b,f]oxepine Derivatives
| Isomer Type | SCF Energy Range (kJ/mol) | Significance |
|---|---|---|
| E Isomers | 64.71–44.13 | Higher energy compared to Z isomers. nih.govmdpi.com |
| Z Isomers | Lower than E isomers | Indicates relative stability differences between isomers. nih.govmdpi.com |
To accurately model molecular behavior in a realistic environment, solvation effects must be considered. The Polarizable Continuum Model (PCM) is a widely used computational method for this purpose. mdpi.com Studies on dibenzo[b,f]oxepine have utilized the PCM to simulate how a solvent influences the molecule's conformation. mdpi.com These models have confirmed that the dibenzo[b,f]oxepine scaffold maintains its non-planar, basket-like shape in solution. mdpi.com In other research, the PCM was specifically used to model the effects of a DMSO solvent on dibenzo[b,f]oxepine derivatives. nih.govmdpi.com
Molecular Dynamics Simulations for Ligand-Receptor Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the interactions between a ligand, such as a dibenzo[b,f]oxepine derivative, and its biological receptor. researchgate.netnih.gov These simulations model the atomic movements over time, providing a dynamic view of the binding process. researchgate.net
For a series of dibenzo[b,e]oxepine derivatives, which are structurally related to the compound of interest, MD studies suggested that the tricyclic core binds to the human H1 receptor (hH1R) in a manner similar to that of the known drug doxepine. researchgate.netnih.gov Furthermore, MD simulations have been employed to understand how halogenated ligands interact with receptors, highlighting the importance of features like halogen bonds in determining binding affinity and orientation. mdpi.com
Stereochemical Analysis (e.g., E/Z Isomerism, Enantiomer Studies)
The stereochemistry of a molecule, including the spatial arrangement of its atoms, is crucial for its biological activity. Computational methods are essential for analyzing different stereoisomers.
Studies have confirmed the presence of both E and Z isomers in certain dibenzo[b,f]oxepine derivatives, with DFT calculations being used to analyze their respective geometries. nih.govmdpi.com In a separate investigation focusing on a chlorinated dibenzo[b,e]oxepine derivative, the enantiomers were separated, and the (R)-enantiomer was identified as the eutomer—the more active enantiomer—at the hH1R. researchgate.netnih.gov Docking studies further indicated that the position of the chlorine atom and the oxygen within the tricyclic system are key determinants of whether the (R)- or (S)-enantiomer is the more potent one. researchgate.netnih.gov
Table 3: Stereochemical Findings for Dibenzo-oxepine Derivatives
| Study Type | Compound Type | Key Finding |
|---|---|---|
| Isomerism | Dibenzo[b,f]oxepine derivatives | DFT calculations confirmed the presence and distinct geometries of E/Z isomers. nih.govmdpi.com |
| Enantiomer Analysis | 1-(2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine | The (R)-enantiomer was identified as the eutomer at the hH1R. researchgate.netnih.gov |
| Docking Studies | Dibenzo[b,e]oxepine derivatives | The position of the chlorine and oxygen atoms determines which enantiomer is the eutomer. researchgate.netnih.gov |
Structure Activity Relationships Sar and Analog Design
Influence of Chlorine Substitution on Biological Activity and Receptor Affinity
The position and nature of halogen substituents on the dibenzo[b,f]oxepine ring system can significantly modulate the pharmacological properties of the resulting compounds. While specific SAR studies on 2-Chlorodibenzo[b,f]oxepin-10(11H)-one are limited, research on related dibenzo[b,e]oxepine and dibenzo[b,f] nih.govmdpi.comoxazepine derivatives provides valuable insights into the potential role of the chlorine atom. nih.gov
In a study of dibenzo[b,e]oxepine derivatives, the presence and position of chlorine atoms on the tricyclic core were found to be critical determinants of affinity and selectivity for histamine (B1213489) H1 and H4 receptors, as well as serotonin (B10506) 5-HT2A receptors. nih.gov For instance, a 2-chloro substituted dibenzo[b,e]oxepine derivative displayed high affinity for the human H1 receptor. nih.gov Molecular modeling studies suggest that the chlorine atom can influence the binding orientation of the tricyclic core within the receptor's binding pocket. nih.gov
| Receptor | Ligand | Ki (nM) | Assay Description |
|---|---|---|---|
| Dopamine (B1211576) D4 (Human) | 1-(2-Chloro-dibenzo[b,f]oxepin-10-yl)-4-methyl-piperazine | 0.90 | Inhibition of [3H]-spiperone binding to COS cells transfected with human dopamine D4 receptor |
| Serotonin 5-HT2A (Rat) | 1-(2-Chloro-dibenzo[b,f]oxepin-10-yl)-4-methyl-piperazine | 3.0 | Inhibition of [125I]LSD binding to NIH 3T3 cells transfected with cloned rat 5-hydroxytryptamine 2A receptor |
This data suggests that the 2-chloro-dibenzo[b,f]oxepine scaffold has the potential to interact with key monoamine receptors, and the chlorine atom likely plays a significant role in modulating these interactions. Further studies with a systematic variation of substituents on this specific scaffold are needed to delineate a more precise SAR.
Impact of Functional Group Modifications on Pharmacological Profiles
Modification of the functional groups on the dibenzo[b,f]oxepine core is a key strategy to alter the pharmacological profile of these compounds. A notable example is the modification of the ketone group at the 10-position of the 2-chlorinated scaffold.
The ketone in this compound is a crucial functional group that can be targeted for modification. For instance, the conversion of this ketone to a substituted piperazine (B1678402) derivative, as seen in 1-(2-chlorodibenzo[b,f]oxepin-10-yl)-4-methylpiperazine, represents a significant functional group modification. This particular change transforms the ketone into an enamine, which is part of the piperazine ring system. nih.gov Such a modification was found to be a useful psychotropic agent with antipsychotic properties. nih.gov This alteration was driven by the need to address the acid lability of the enamine, which can undergo hydrolytic cleavage in an acidic environment like the stomach, leading to the formation of the inactive ketone, 2-chloro-dibenzo[b,f]oxepin-10-one. nih.gov This highlights how functional group modification can be employed to improve the drug-like properties of a compound.
Further modifications of the dibenzo[b,f]oxepine skeleton have been explored to develop compounds with a range of biological activities, including antidepressant, antipsychotic, and anti-inflammatory properties. nih.gov These modifications often involve the introduction of various substituents on the aromatic rings or alterations to the central seven-membered ring.
Development of Hybrid Molecules (e.g., with Fluoroazobenzenes for Photoswitching)
An innovative approach in drug design involves the creation of hybrid molecules that combine the pharmacological properties of a known scaffold with a molecular switch, allowing for external control over the drug's activity. Dibenzo[b,f]oxepine derivatives have been successfully used to create such photoswitchable molecules. mdpi.com
Researchers have synthesized hybrid molecules by connecting dibenzo[b,f]oxepine derivatives with fluoroazobenzenes. mdpi.com Azobenzenes are well-known photoswitches that can isomerize between their trans and cis forms upon irradiation with light of specific wavelengths. By tethering an azobenzene (B91143) moiety to the dibenzo[b,f]oxepine scaffold, it is possible to create a molecule whose biological activity can be turned on or off with light. mdpi.commdpi.com
These hybrid molecules have been investigated as potential photopharmacological agents, particularly as microtubule inhibitors for cancer therapy. nih.govmdpi.com The dibenzo[b,f]oxepine part of the hybrid is designed to interact with tubulin, a key protein involved in cell division, while the azobenzene part acts as the photoswitch. mdpi.com The E and Z isomers of the azobenzene moiety can have different binding affinities for the target protein, allowing for photochemical control of the drug's effect. mdpi.com The presence of fluorine atoms on the azobenzene can help in separating the absorption bands of the two isomers, enabling more selective photoactivation.
Bioisosteric Replacements within Dibenzo[b,f]oxepine Derivatives
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the potency, selectivity, or pharmacokinetic properties of a lead compound by replacing a functional group with another group that has similar physical or chemical properties.
Within the context of this compound, the ketone at the 10-position is a prime candidate for bioisosteric replacement. As discussed previously, the replacement of the carbonyl group with a piperazine-containing enamine structure in 1-(2-chlorodibenzo[b,f]oxepin-10-yl)-4-methylpiperazine can be considered a bioisosteric modification. nih.gov This change significantly alters the electronic and steric properties at this position, leading to a different pharmacological profile and improved stability under certain conditions. nih.gov
Another potential bioisosteric replacement for the ketone could involve its substitution with a thione (C=S) or an imine (C=NR) group. Such modifications would alter the hydrogen bonding capacity and electronic distribution of the molecule, potentially leading to different receptor interactions and biological activities. While specific studies on such replacements for this compound are not extensively documented, the broader field of medicinal chemistry provides numerous examples where such changes have led to compounds with improved therapeutic indices.
Biological Activities and Pharmacological Potential of Dibenzo B,f Oxepine Derivatives
Central Nervous System (CNS) Activities
Dibenzo[b,f]oxepine derivatives exhibit a range of activities within the central nervous system, positioning them as valuable candidates for treating various neurological and psychiatric conditions. nih.gov
The dibenzo[b,f]oxepine system is associated with antidepressant properties. mdpi.com Research into specific derivatives has identified notable anxiolytic potential. For instance, a series of trans and cis tetrahydrodibenzo[b,f]furo[2,3-d]oxepin derivatives were synthesized and evaluated for their anxiolytic effects. nih.gov These compounds were assessed for their in vitro binding affinities for the norepinephrine (B1679862) transporter as well as the 5-HT2A and 5-HT2C serotonin (B10506) receptors, which are key targets in the treatment of anxiety disorders. nih.gov
Certain derivatives of dibenzo[b,f]oxepine have demonstrated significant antipsychotic potential, primarily through their interaction with dopamine (B1211576) receptors. nih.gov One study found that a specific dibenz[b,f]oxepine compound exhibited high activity at the dopamine D-4 receptor, showing twice the activity of the established antipsychotic drug clozapine (B1669256) in blocking this receptor. nih.gov
Furthermore, the compound 1-(2-chlorodibenzo[b,f]oxepin-10-yl)-4-methylpiperazine is recognized as a useful psychotropic agent with notable antipsychotic properties. google.com This particular enamine, however, is susceptible to hydrolytic cleavage in acidic environments, such as the stomach. This degradation process results in the formation of 2-chlorodibenzo[b,f]oxepin-10(11H)-one, the subject of this article. google.com
| Derivative | Target Receptor/Activity | Pharmacological Class |
| Dibenz[b,f]oxepine | Dopamine D-4 Receptor Antagonist | Antipsychotic |
| 1-(2-chlorodibenzo[b,f]oxepin-10-yl)-4-methylpiperazine | Psychotropic Agent | Antipsychotic |
| Tetrahydrodibenzo[b,f]furo[2,3-d]oxepin Derivatives | 5-HT2A, 5-HT2C, Norepinephrine Transporter | Anxiolytic |
This table presents research findings on the CNS activities of select dibenzo[b,f]oxepine derivatives.
The dibenzo[b,f]oxepine framework is linked to anti-apoptotic properties, suggesting a role in neuroprotection. mdpi.com This has generated interest in the potential application of synthetic dibenzo[b,f]oxepine derivatives for the treatment of progressive neurodegenerative conditions such as Parkinson's and Alzheimer's diseases. mdpi.com By inhibiting apoptosis, or programmed cell death, these compounds could help preserve neuronal integrity and function in the context of these disorders.
The pharmacological profile of dibenzo[b,f]oxepine derivatives also includes sedative effects on the central nervous system. Research conducted by Schindler and Blattner on 10-(dimethylaminomethyl)dibenzo[b,f]oxepine and its acid addition salts confirmed the compound's depressant effect on the CNS. nih.gov This activity makes it potentially useful as a sedative and anticonvulsant. nih.gov Later studies by the Kruse group in 1980 identified similar properties in a series of [(alkylamino)ethyl]thio]dibenz[b,f]oxepines. nih.gov
Anti-inflammatory and Analgesic Properties
The dibenzo[b,f]oxepine system is associated with both anti-inflammatory and analgesic activities. mdpi.comnih.gov A US patent described a class of dibenzo[b,f]oxepin-10-yl derivatives as having a range of useful pharmacological properties, explicitly including analgesic and anti-inflammatory effects, alongside other activities like sedative and muscle relaxant properties. google.com This highlights the multifunctional nature of this class of compounds.
Antitumor and Microtubule Inhibition Potential
A significant area of research for dibenzo[b,f]oxepine derivatives is their potential as antitumor agents, specifically through the mechanism of microtubule inhibition. mdpi.comnih.gov Microtubules are critical components of the cellular cytoskeleton, playing a key role in cell division, and are a major target for anticancer drugs. nih.govmdpi.com
The spatial structure of dibenzo[b,f]oxepine is similar to that of known microtubule inhibitors like colchicine (B1669291). mdpi.com Based on this structural similarity, researchers have synthesized and investigated various dibenzo[b,f]oxepine derivatives as potential tubulin inhibitors. mdpi.comnih.gov Molecular docking studies have been performed to model the interaction between these derivatives and the colchicine binding site on α and β-tubulin. mdpi.commdpi.com The disruption of microtubule dynamics by these agents can arrest the cell cycle, ultimately leading to cell death, which is a highly desirable outcome in cancer chemotherapy. nih.gov
| Research Area | Mechanism of Action | Potential Application |
| Antitumor Activity | Microtubule Inhibition | Cancer Chemotherapy |
| Structural Basis | Similarity to Colchicine | Design of Tubulin Inhibitors |
| Cellular Effect | Cell Cycle Arrest, Apoptosis | Treatment of Proliferative Diseases |
This table summarizes the basis for the antitumor potential of dibenzo[b,f]oxepine derivatives.
Angiotensin II Receptor Antagonism
Dibenzo[b,f]oxepine derivatives have been investigated as antagonists of the Angiotensin II (AII) receptor. nih.govmdpi.com Angiotensin II is a peptide hormone that causes vasoconstriction, leading to an increase in blood pressure. nih.gov By blocking the AII receptor, these compounds can inhibit the effects of Angiotensin II, thus demonstrating potential as antihypertensive agents. nih.gov
Researchers have utilized three-dimensional substructure searching techniques to design novel AII receptor antagonists based on the dibenzo[b,f]oxepine scaffold. nih.gov This approach has led to the synthesis of various derivatives with high affinity for the receptor. The receptor binding activity, measured as the inhibition constant (Ki), for several of these compounds was found to be in the nanomolar range, indicating potent antagonism. nih.gov
| Compound Type | Receptor Binding Activity (Ki) |
| Dibenzo[b,f]oxepin Derivatives | 10⁻¹⁰ M range |
This table presents the general receptor binding activity for a series of novel dibenzo[b,f]oxepin derivatives as Angiotensin II receptor antagonists.
Antimycobacterial and Antidiabetic Activities
Certain naturally occurring dibenzo[b,f]oxepine derivatives have demonstrated notable antimycobacterial activity. For instance, Bauhinoxepins A and B, isolated from the root extract of Bauhinia saccocalyx, have shown significant inhibitory effects against Mycobacterium tuberculosis. nih.gov
The antimycobacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) |
| Bauhinoxepin A | Mycobacterium tuberculosis | 6.25 |
| Bauhinoxepin B | Mycobacterium tuberculosis | 12.5 |
This table details the Minimum Inhibitory Concentration (MIC) of Bauhinoxepins A and B against Mycobacterium tuberculosis.
In addition to their antimycobacterial properties, dibenzo[b,f]oxepine derivatives have also been identified as having potential antidiabetic activity, although specific compounds and their mechanisms of action are still under investigation. mdpi.com
Interactions with Histamine (B1213489) Receptors (H1R, H4R) and Serotonin Receptors (5-HT2A)
A significant area of research for dibenzo[b,f]oxepine derivatives has been their interaction with G-protein coupled receptors, particularly histamine and serotonin receptors. The affinity of these compounds for the receptors is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
Studies have shown that the substitution pattern of chlorine atoms on the dibenzo[b,f]oxepine core plays a crucial role in determining the affinity and selectivity for different receptor subtypes. nih.govresearchgate.net For example, a series of chlorinated dibenzo[b,f]oxepine and dibenzo[b,f]oxazepine derivatives have been synthesized and evaluated for their binding affinities at the human histamine H1 receptor (hH1R), human histamine H4 receptor (hH4R), and human serotonin 5-HT2A receptor (h5-HT2AR). nih.govresearchgate.net
Within the dibenzo[b,e]oxepine series, many compounds showed high affinity for the hH1R, with pKi values ranging from 6.8 to 8.7, but had low to moderate affinity for the hH4R. nih.govresearchgate.net The R-enantiomer of 1-(2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine was identified as the eutomer (the more active stereoisomer) at the hH1R, with a pKi of 8.83. nih.govresearchgate.net
Furthermore, some derivatives exhibit dual-receptor activity. For instance, 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govnih.govoxazepine was identified as a dual hH1/h5-HT2A receptor ligand with pKi values of 9.23 and 8.74, respectively. nih.govresearchgate.net In contrast, 1-(3,8-Dichloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine was found to be a selective hH1R antagonist with a pKi of 8.44. nih.govresearchgate.net
| Compound | Receptor | pKi |
| 7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govnih.govoxazepine | hH1R | 8.11 |
| hH4R | 7.55 | |
| 1-(2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine (R-enantiomer) | hH1R | 8.83 |
| 1-(2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine (S-enantiomer) | hH1R | 7.63 |
| 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govnih.govoxazepine | hH1R | 9.23 |
| h5-HT2AR | 8.74 | |
| 1-(3,8-Dichloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine | hH1R | 8.44 |
This table summarizes the binding affinities (pKi) of selected chlorinated dibenzo[b,f]oxepine and dibenzo[b,f]oxazepine derivatives at various histamine and serotonin receptors.
Anthelmintic Activity
Recent studies have explored the potential of dibenzo[b,e]oxepinone derivatives as anthelmintic agents. researchgate.netresearchgate.net The free-living nematode Caenorhabditis elegans is often used as a model organism for the discovery of new anthelmintics. researchgate.netresearchgate.netnih.gov
The evaluation of dibenzo[b,e]oxepin-11(6H)-one (doxepinone) on C. elegans revealed a concentration-dependent reduction in the thrashing rate, which is a measure of the worm's motility. researchgate.net This indicates a notable anthelmintic activity. The half-maximal inhibitory concentration (IC50) for this effect was approximately 300 µM. researchgate.net These findings suggest that the dibenzo[b,e]oxepinone scaffold is a promising starting point for the development of new drugs to combat parasitic worm infections. researchgate.net
| Compound | Model Organism | Activity | IC50 |
| Dibenzo[b,e]oxepin-11(6H)-one (doxepinone) | Caenorhabditis elegans | Reduction of thrashing rate | ~300 µM |
This table shows the anthelmintic activity of doxepinone against Caenorhabditis elegans.
Antioxidant Properties
The antioxidant potential of dibenzo[b,f]oxepine derivatives has also been a subject of investigation. The antioxidant activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured. nih.gov The activity is typically reported as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.govresearchgate.netjaper.inresearchgate.netscielo.org.mx
Studies on naturally occurring dibenzo[b,f]oxepines have shown that the substitution pattern on the aromatic rings influences their antioxidant capacity. For example, it has been noted that the presence of hydroxyl groups, as in Bauhiniastatin 4, enhances antioxidant activity. nih.gov Conversely, the presence of a methoxy (B1213986) group, as in pacharin, has been found to decrease this activity, with pacharin itself showing no significant antioxidant properties in some studies. nih.gov
While specific IC50 values for a wide range of dibenzo[b,f]oxepine derivatives are not extensively documented in readily available literature, the structural comparisons suggest that phenolic derivatives of this class are more likely to exhibit potent antioxidant effects.
Synthetic Utility and Applications in Materials Science
Role as a Synthon in Complex Organic Synthesis
A synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond during a synthesis. 2-Chlorodibenzo[b,f]oxepin-10(11h)-one is a prime example of a molecule that can be utilized as a synthon for the construction of elaborate polycyclic systems.
The synthesis of azulene (B44059) and its derivatives, which are non-benzenoid aromatic hydrocarbons with a distinctive blue color and interesting electronic properties, often involves cycloaddition reactions. One of the most effective methods for azulene synthesis is the [8+2] cycloaddition of a troponoid system (an 8π-electron component) with a 2π-electron component.
The dibenzo[b,f]oxepine core, structurally analogous to a Z-stilbene, contains an 8π-electron central ring system. researchgate.net This makes the this compound backbone a theoretical candidate to act as the 8π component in cycloaddition reactions to form complex, fused azulene-like structures. While direct synthesis of polycyclic azulenes from this specific compound is not extensively documented, the fundamental reactivity of related heterocyclic systems supports this potential application. The ketone at the C10 position could be transformed into a leaving group or an exocyclic double bond to facilitate the necessary cycloaddition-elimination sequence required for the formation of the azulene ring system.
The true strength of this compound as a synthon lies in its capacity to serve as a foundational scaffold for a wide array of derivatives. beilstein-journals.org The dibenzo[b,f]oxepine framework is a cornerstone in medicinal chemistry, and numerous synthetic methods have been developed to modify this core structure. mdpi.comnih.gov
The chloro group on one of the benzene (B151609) rings can be substituted or used as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The ketone at the 10-position is a highly versatile functional group. It can undergo:
Nucleophilic addition: Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to install alkyl or aryl groups.
Reduction: Conversion to a hydroxyl group, which can then be used for further transformations.
Wittig reaction: Conversion of the carbonyl to an alkene, providing a route to extend the conjugated system.
Condensation reactions: Formation of imines or other derivatives by reacting with amines.
Researchers have successfully employed various strategies, including intramolecular McMurry reactions, Ullmann-type couplings, and cascade reactions involving nucleophilic aromatic substitution followed by Knoevenagel condensation, to build upon the dibenzo[b,f]oxepine scaffold. mdpi.comresearchgate.net These established methods underscore the potential of this compound as a starting point for creating libraries of complex molecules with diverse functionalities. researchgate.net
Potential in Organic Electronics and Advanced Materials
The application of organic molecules in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) is a rapidly advancing field. nih.govresearchgate.net The performance of these devices hinges on the electronic properties of the organic semiconductor materials used. nih.gov
The dibenzo[b,f]oxepine structure possesses a π-conjugated system, which is a fundamental requirement for charge transport. The non-planar, basket-like conformation of the scaffold could influence molecular packing in the solid state, a critical factor for efficient charge mobility. nih.gov
A key parameter for an organic semiconductor is its HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. This gap determines the energy required to excite an electron and influences the material's color, conductivity, and stability. Studies on derivatives of dibenzo[b,f]oxepine have shown that this energy gap can be tuned. For example, in hybrid molecules created for photopharmacology, the HOMO-LUMO gaps were calculated to be in the range of 3.663 to 4.087 eV. nih.gov The ability to modify this gap by extending the π-system or adding electron-donating or electron-withdrawing groups is crucial for designing materials for specific electronic applications. nih.gov The strong intramolecular charge transfer (ICT) effects observed in some dibenzo[b,f]oxepine derivatives can lead to effective separation of the HOMO and LUMO, a desirable trait for applications in photodynamic therapy and potentially in other optoelectronic devices. researchgate.net
While direct application of this compound in OLEDs or OFETs is not yet established in primary research literature, its structural features and the demonstrated tunability of the electronic properties of its derivatives suggest a promising potential for this class of compounds in advanced materials science.
Applications in Photopharmacology as Photochromic Molecular Switches
One of the most exciting applications of the dibenzo[b,f]oxepine scaffold is in the field of photopharmacology. This discipline aims to develop drugs that can be activated or deactivated with light, offering precise spatial and temporal control over therapeutic action. mdpi.com This is often achieved by incorporating a photochromic molecule, or a "photoswitch," into the drug's structure.
Researchers have successfully synthesized hybrid molecules by linking amine derivatives of the dibenzo[b,f]oxepine backbone to azobenzene (B91143) units. nih.govmdpi.com Azobenzene is a well-known molecular switch that can exist in two isomeric forms: a thermodynamically stable trans (E) isomer and a metastable cis (Z) isomer. The transition between these states can be triggered by light of specific wavelengths.
The research findings indicate that these dibenzo[b,f]oxepine-azobenzene hybrids are promising candidates for use as photochromic molecular switches in photopharmacological therapies. nih.govmdpi.com The ability to control their structure with harmless visible light could lead to minimally invasive treatments that selectively target cancer cells or other diseased tissues. mdpi.com
Research Findings on Dibenzo[b,f]oxepine-Azobenzene Photoswitches
| Compound Type | Isomerization Trigger | Key Finding | Potential Application | Reference |
|---|---|---|---|---|
| Dibenzo[b,f]oxepine-azobenzene hybrid | Visible light (e.g., 390-465 nm) | Efficient and reversible E/Z photoisomerization. | Photopharmacology, light-controlled drug activity. | nih.gov, nih.gov |
| Fluorinated azo-dibenzo[b,f]oxepine | Visible light | Fluorine substitution helps in tuning the absorption spectra for visible light activation. | Photochromic molecular switches for biological systems. | nih.gov, mdpi.com |
| Dimerized azo-dibenzo[b,f]oxepine | UV and Visible light | Complex photoswitching behavior with multiple azo bonds. | Development of advanced photoswitchable materials. | nih.gov |
Emerging Research Directions and Future Perspectives
Addressing Limited Direct Research on 2-Chlorodibenzo[b,f]oxepin-10(11H)-one
Direct and extensive research focused exclusively on this compound is notably limited. Its primary role in the scientific literature is as a synthon, or a chemical building block, for creating more complex molecules. researchgate.net For instance, it has been used as a starting material in the synthesis of novel fused heterocyclic compounds like dibenzo[e,h]azulenes. researchgate.net The future of research on this specific compound involves moving beyond its role as an intermediate. Given that the dibenzo[b,f]oxepine scaffold is a critical framework in many medicinally relevant compounds, a key research direction is the dedicated investigation of the unique properties conferred by the chloro- and keto- functional groups at the 2 and 10 positions, respectively. nih.govsemanticscholar.org
Exploration of Novel Synthetic Pathways
While specific synthesis routes for this compound are not extensively detailed, the synthesis of the core dibenzo[b,f]oxepine ring system has been approached through numerous innovative methods. Future work will likely adapt and refine these pathways for the targeted synthesis of this and other derivatives. Promising methodologies include:
Intramolecular McMurry Reaction : This reaction uses substrates like diaryl ethers, which can be synthesized from salicylaldehydes and fluorobenzaldehydes, to form the seven-membered ring with yields of 53-55%. nih.govmdpi.com The mechanism is thought to proceed through a metallopinacol intermediate. nih.gov
Ullmann Coupling and Ring-Closing Metathesis : A two-step protocol that efficiently prepares the dibenzo[b,f]oxepine scaffold. researchgate.net
Cascade Reactions : One-pot syntheses under transition-metal-free conditions have been developed, involving sequential nucleophilic aromatic substitution and Knoevenagel condensation, with reported yields as high as 77%. nih.govmdpi.com
Intramolecular Mizoroki-Heck Reaction : This palladium-catalyzed reaction closes the ring to form the dibenzo[b,f]oxepine structure with yields around 59%. semanticscholar.orgmdpi.com
Wagner-Meerwein Rearrangement : This method can produce dibenzo[b,f]oxepines from 9-hydroxyalkylxanthene precursors. semanticscholar.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr) : SNAr reactions are a key step in several synthetic strategies, often used to create the necessary biaryl ether linkage before the final ring-closing step. nih.govmdpi.com
Table 1: Overview of Synthetic Pathways for the Dibenzo[b,f]oxepine Scaffold
| Synthetic Method | Key Features | Reported Yields | References |
|---|---|---|---|
| McMurry Reaction | Intramolecular cyclization of diaryl ethers using TiCl₄/Zn. | 53-55% | nih.govmdpi.com |
| Ullmann / Metathesis | Two-step protocol involving Ullmann coupling and ring-closing metathesis. | - | researchgate.net |
| Cascade Reaction | One-pot, metal-free process with nucleophilic substitution and condensation. | 77% | nih.govmdpi.com |
| Mizoroki-Heck Reaction | Intramolecular palladium-catalyzed cyclization of bromoolefin diaryl ether. | 59% | semanticscholar.orgmdpi.com |
| Wagner-Meerwein | Rearrangement of 9-hydroxyalkylxanthene. | Substituent Dependent | semanticscholar.orgnih.gov |
| SNAr | Used for biaryl ether formation as a precursor step. | - | nih.govmdpi.com |
In-depth Mechanistic Investigations of Reactions
A deeper understanding of the reaction mechanisms underlying the synthesis of dibenzo[b,f]oxepines is crucial for optimizing reaction conditions and improving yields. Future research will focus on detailed mechanistic studies of key transformations. For example, the Wagner-Meerwein rearrangement proceeds via a carbocation intermediate, where the nature of substituents can dictate the stability and favorability of the reaction pathway over side reactions like β-elimination. semanticscholar.org Similarly, while the intramolecular McMurry reaction is effective, its precise mechanism is still debated, with evidence pointing towards the dimerization of ketyl radicals to form a metallopinacol intermediate state. nih.gov Elucidating these and other mechanisms, such as the Knoevenagel condensation/Ullmann ether formation cascade, will enable more rational and efficient synthetic designs. nih.gov
Targeted Pharmaceutical Development Based on Structural Similarities
The dibenzo[b,f]oxepine skeleton is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities. nih.govnih.gov This provides a strong rationale for investigating this compound and its derivatives as potential therapeutic agents. Research can be targeted based on the activities of structurally similar molecules:
Antipsychotic Agents : Some dibenzo[b,f]oxepine derivatives exhibit high activity at the dopamine (B1211576) D-4 receptor, suggesting potential applications in treating psychosis. nih.govsemanticscholar.org
Antihypertensive Agents : Analogs have been designed as angiotensin II receptor antagonists, which could be used to regulate blood pressure. nih.govmdpi.com
Anti-inflammatory Drugs : The scaffold is found in compounds with known anti-inflammatory properties. mdpi.commdpi.com
Neuroprotective Compounds : Derivatives like Omigapil have been investigated for treating neurodegenerative diseases such as Parkinson's and Alzheimer's. nih.govmdpi.commdpi.com
Anticancer Agents : A significant area of research is the development of dibenzo[b,f]oxepine derivatives as microtubule inhibitors, which can disrupt cell division in cancerous cells. nih.govnih.gov Their structural similarity to compounds like combretastatin (B1194345) A-4 makes them promising candidates. mdpi.com
Expanding Applications in Materials Science and Organic Electronics
Beyond pharmaceuticals, the unique structure of the dibenzo[b,f]oxepine scaffold lends itself to applications in materials science. The core structure is noted for its enhanced photostability compared to some of its analogs. nih.gov A particularly exciting research direction is the development of photoswitchable molecules by creating hybrids of dibenzo[b,f]oxepine with photochromic units like azobenzenes. mdpi.comnih.gov
These hybrid materials can change their geometric structure upon exposure to specific wavelengths of light. nih.gov This property could be harnessed for:
Light-Controlled Materials : Creating smart materials where properties like chirality in nanoporous structures or the thermal characteristics of polymers can be modulated by light. mdpi.com
Organic Electronics : The electronic properties of the scaffold, combined with photoswitching capabilities, could be explored for use in molecular electronics and optoelectronic devices. The ability to control conformation with light is a key feature for developing molecular-scale switches and sensors.
Advanced Computational Modeling for Drug Discovery and Material Design
Computational chemistry is an indispensable tool for accelerating research into dibenzo[b,f]oxepine derivatives. nih.govresearchgate.net Advanced modeling techniques can predict molecular properties and guide experimental work.
Conformational Analysis : Methods like Density Functional Theory (DFT) have been used to calculate the optimum structures of these compounds, revealing that the dibenzo[b,f]oxepine scaffold is not planar but adopts a bent, basket-like conformation. nih.govresearchgate.net
Molecular Docking : Docking simulations are used to model the interaction between dibenzo[b,f]oxepine derivatives and biological targets. nih.govmdpi.com For example, studies have modeled how these molecules fit into the colchicine (B1669291) binding site of tubulin, providing insights for the design of new anticancer agents. mdpi.commdpi.com
Electronic Property Calculation : Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the electronic transitions and reactivity of the molecules, which is particularly important for designing photoswitches and materials for organic electronics. mdpi.com
Future research will leverage these computational tools to screen virtual libraries of this compound derivatives for desired pharmaceutical or material properties before committing to their synthesis.
Investigation into Broader Biological Target Engagement and Side Effect Mitigation
While several biological activities of dibenzo[b,f]oxepines are known, a comprehensive exploration of their full range of potential biological targets is an important future direction. nih.gov There is also a critical need to develop strategies to minimize the side effects associated with potent biological agents. mdpi.comtandfonline.com
One of the most promising approaches is the development of photopharmacological agents. mdpi.com By incorporating a photoswitchable moiety (like an azobenzene) into the dibenzo[b,f]oxepine structure, it is possible to create a drug whose activity can be turned on and off with light. mdpi.comnih.gov This allows for spatiotemporal control, meaning the drug could be activated only at the specific site of disease (e.g., a tumor), thereby reducing systemic toxicity and damage to healthy tissues. mdpi.com Furthermore, researchers have suggested that the activity of dibenzo[b,f]oxepines should be explored against other novel targets, such as RNA riboswitches involved in infectious diseases, based on structural similarities to known binding molecules. mdpi.com
Development of Environmentally Sustainable Synthetic Methodologies
The development of environmentally sustainable synthetic methodologies for the production of pharmacologically important compounds and their intermediates is a critical focus of modern medicinal and process chemistry. For the synthesis of this compound, an important intermediate, emerging research is gradually shifting towards the adoption of green chemistry principles. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. While specific research on green synthesis for this exact compound is still maturing, advancements in the synthesis of the broader dibenzo[b,f]oxepine class offer significant future perspectives.
Current research directions are exploring several promising avenues to enhance the environmental sustainability of synthetic routes to dibenzo[b,f]oxepinones. These include the use of alternative energy sources like microwave and ultrasound irradiation, the development of transition-metal-free reactions, and the implementation of one-pot cascade reactions.
One notable area of development is the use of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times, decrease solvent usage, and in many cases, improve reaction yields and product purity for various heterocyclic compounds. researchgate.netnih.gov For instance, microwave-assisted nucleophilic aromatic substitution (SNAr) reactions have been successfully employed in the synthesis of benzoxazinones, a related class of compounds, achieving good yields in a matter of minutes. nih.gov The application of this technology to the synthesis of this compound could offer a more energy-efficient and rapid production method compared to conventional heating.
Another promising technique is ultrasound-assisted synthesis . Sonication has been demonstrated to be an effective method for accelerating reactions and improving yields in the synthesis of related heterocyclic structures like dibenzo[b,f]diazepines. nih.gov The mechanical effects of acoustic cavitation can enhance mass transfer and increase reaction rates, often at lower temperatures than conventional methods, thus contributing to a more sustainable process. The potential application of ultrasound to key steps in the synthesis of this compound, such as cyclization reactions, warrants further investigation.
The move towards transition-metal-free reactions is another significant trend. nih.gov While many traditional cross-coupling and cyclization reactions for forming the dibenzo[b,f]oxepine scaffold rely on palladium or copper catalysts, which can be toxic and costly, newer methods aim to avoid these. For example, one-pot syntheses of dibenzo[b,f]oxepines have been developed that proceed via a cascade process involving nucleophilic aromatic substitution followed by a Knoevenagel condensation under transition-metal-free conditions, with reported yields as high as 77%. nih.gov Adapting such methodologies for the synthesis of the chlorinated derivative could eliminate the environmental burden associated with heavy metal catalysts.
Furthermore, the development of one-pot cascade reactions represents a significant step towards process intensification and waste reduction. nih.gov By combining multiple reaction steps into a single operation, these processes reduce the need for intermediate isolation and purification steps, which in turn minimizes solvent consumption and waste generation. A one-pot synthesis for functionalized dibenzo[b,f]oxepins has been reported, demonstrating the feasibility of this approach for this class of compounds. nih.gov
While a Chinese patent (CN103524455A) describes a preparation method for a related thiazepine analogue and mentions "environmental protection" as an objective, the described synthesis follows a conventional multi-step pathway involving reagents like polyphosphoric acid, which are not typically considered green. google.com This highlights the ongoing need for more dedicated research into truly sustainable methods.
The table below summarizes potential environmentally sustainable methodologies that could be adapted for the synthesis of this compound, based on advancements with related compounds.
Interactive Data Table: Potential Green Synthetic Methodologies for this compound
| Methodology | Principle | Potential Advantages for Synthesis of this compound | Relevant Findings in Related Compounds |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions rapidly and efficiently. | Reduced reaction times, lower energy consumption, potentially higher yields and purity. | Synthesis of benzoxazinone (B8607429) derivatives with good yields (55-82%) in 7-12 minutes. nih.gov |
| Ultrasound-Assisted Synthesis | Employs acoustic cavitation to enhance reaction rates and mass transfer. | Shorter reaction times, milder reaction conditions, potential for improved yields. | Synthesis of olanzapine, a related dibenzodiazepine, achieved in 1 hour with yields up to 67%. nih.gov |
| Transition-Metal-Free Reactions | Avoids the use of heavy metal catalysts (e.g., Pd, Cu). | Reduces toxicity, cost, and environmental contamination associated with heavy metals. | One-pot synthesis of dibenzo[b,f]oxepines via a cascade reaction with a 77% yield. nih.gov |
| One-Pot Cascade Reactions | Combines multiple synthetic steps into a single procedure without isolating intermediates. | Increased efficiency, reduced solvent use, less waste generation, and lower operational costs. | Successful one-pot synthesis of various functionalized dibenzo[b,f]oxepins. nih.gov |
Future research in this area will likely focus on integrating these green chemistry principles into a cohesive and optimized synthetic strategy for this compound. The ideal future process would be a one-pot, catalyst-free (or using a recyclable, non-toxic catalyst) reaction, possibly enhanced by microwave or ultrasound energy, using environmentally benign solvents. The development of such a process would not only be economically advantageous but also align with the growing global emphasis on sustainable chemical manufacturing.
Q & A
Q. What are the established synthetic routes for 2-Chlorodibenzo[b,f]oxepin-10(11H)-one, and what purification techniques are recommended for ensuring high purity?
The synthesis typically involves multi-step organic reactions such as condensation, substitution, or cyclization. For example, intermediates like 8-chlorodibenzo[b,f]thiepin-10(11H)-one (a structurally related compound) are synthesized using halogenation and ring-closure reactions under controlled temperatures and solvents like dichloromethane or DMF . Purification methods include recrystallization (using ethanol or acetonitrile) and column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures). High-purity (>95%) batches are achievable via repeated crystallization, as noted in industrial-scale protocols .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how should data be interpreted?
- Spectroscopy :
Q. What are the primary safety considerations when handling this compound in laboratory settings?
The compound exhibits acute toxicity (H302: harmful if swallowed) and irritancy (H315/H319: skin/eye irritation). Researchers must:
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid inhalation (H335) by employing closed systems during synthesis.
- Store sealed containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing by-product formation?
- Reaction Optimization :
- Use catalysts like Pd/C or CuI to accelerate cyclization steps .
- Control temperature (60–80°C) to suppress side reactions such as over-halogenation .
- By-Product Mitigation :
- Monitor reaction progress via TLC or HPLC to isolate intermediates early.
- Employ gradient elution in preparative HPLC to separate chlorinated by-products .
Q. What strategies should be employed to resolve contradictions in structural data obtained from different analytical techniques?
- Cross-Validation :
- Compare NMR data with computational predictions (DFT calculations) to confirm resonance assignments .
- Use high-resolution mass spectrometry (HRMS) to verify molecular formula discrepancies caused by isotopic chlorine patterns .
- Crystallographic Refinement :
- Apply SHELXD for phase problem resolution in cases of ambiguous electron density maps, particularly for the chlorinated aromatic ring .
Q. How can computational chemistry tools be integrated with experimental data to predict the reactivity or pharmacological properties of this compound?
- Reactivity Prediction :
- Use DFT (e.g., Gaussian) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites prone to nucleophilic attack .
- Pharmacological Modeling :
- Dock the compound into target proteins (e.g., serotonin receptors) using AutoDock Vina to assess binding affinity, guided by structural analogs like zotepine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
